2'-Deoxy-2'-fluoroguanosine
Overview
Description
2’-Deoxy-2’-fluoroguanosine is a nucleoside analog with the molecular formula C10H12FN5O4. It is characterized by the presence of a fluorine atom at the 2’ position of the deoxyribose sugar. This compound is known for its potent antiviral properties, particularly against influenza virus strains .
Mechanism of Action
Target of Action
2’-Deoxy-2’-fluoroguanosine, also known as 2’-Fluoro-2’-deoxyguanosine, is a nucleoside analog . Its primary targets are influenza virus strains A and B . These viruses are responsible for causing influenza, a contagious respiratory illness that can lead to severe complications.
Mode of Action
2’-Deoxy-2’-fluoroguanosine interacts with its targets by inhibiting the replication of the influenza virus in the upper respiratory tract . This interaction results in a significant reduction in the severity of symptoms such as fever and nasal inflammation .
Result of Action
The primary result of 2’-Deoxy-2’-fluoroguanosine’s action is the significant inhibition of influenza virus replication in the upper respiratory tract . This leads to an amelioration of symptoms such as fever and nasal inflammation , improving the overall health status of the infected individual.
Biochemical Analysis
Biochemical Properties
2’-Deoxy-2’-fluoroguanosine plays a crucial role in biochemical reactions. It acts as a competitive inhibitor of the viral transcriptase enzyme, which prevents RNA synthesis and subsequent protein synthesis . This interaction with the viral transcriptase enzyme is key to its antiviral activity.
Cellular Effects
In cellular processes, 2’-Deoxy-2’-fluoroguanosine has been shown to have significant effects. It inhibits the replication of influenza virus in the upper respiratory tract, which results in the alleviation of fever and nasal inflammation . This suggests that it has a direct impact on cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2’-Deoxy-2’-fluoroguanosine involves its interaction with biomolecules and its effects on gene expression. As a competitive inhibitor of the viral transcriptase enzyme, it prevents RNA synthesis and subsequent protein synthesis . This inhibition of the viral life cycle is a key aspect of its antiviral activity.
Temporal Effects in Laboratory Settings
It is known that it reversibly inhibits influenza virus replication within the first 4 hours of infection .
Metabolic Pathways
It is known that it is phosphorylated by cellular enzymes , suggesting that it interacts with these enzymes and may affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-fluoroguanosine typically involves the fluorination of a suitable precursor, such as 2’-deoxyguanosine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in a solvent like dichloromethane, at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of 2’-Deoxy-2’-fluoroguanosine may involve bioconversion processes using recombinant Escherichia coli strains. These strains are engineered to convert synthetic 2’-fluorouridine into the desired product. This method ensures high purity and efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-2’-fluoroguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: The fluorine atom at the 2’ position can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxidized derivatives of the nucleoside.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted nucleoside analogs.
Scientific Research Applications
2’-Deoxy-2’-fluoroguanosine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of stable and efficient small interfering RNAs (siRNAs) and aptamers.
Biology: Employed in the design of anti-microRNAs (Antagomirs) and for affinity purification of RNA-binding proteins.
Medicine: Investigated for its antiviral properties, particularly against influenza virus strains.
Industry: Utilized in the production of nucleoside analogs for research and therapeutic purposes.
Comparison with Similar Compounds
- 2’-Deoxy-2’-fluoroadenosine
- 2’-Deoxy-2’-fluorouridine
- 2’-Deoxy-2’-fluorocytidine
Comparison: 2’-Deoxy-2’-fluoroguanosine is unique among its analogs due to its potent antiviral activity against influenza virus strains. While other fluorinated nucleosides also exhibit antiviral properties, 2’-Deoxy-2’-fluoroguanosine is particularly effective in inhibiting viral replication in the upper respiratory tract. Additionally, it has been shown to have a higher binding affinity and stability compared to other nucleoside analogs .
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUZARPLRQRNNX-DXTOWSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229334 | |
Record name | 2'-Deoxy-2'-fluoroguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40229334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78842-13-4 | |
Record name | 2'-Deoxy-2'-fluoroguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078842134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxy-2'-fluoroguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40229334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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